6-Amino-5-iodonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

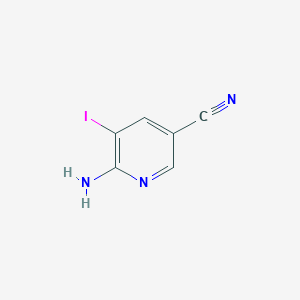

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-iodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUIDXQBQCDCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation of 6-Amino-5-iodonicotinonitrile: A Technical Guide

This guide provides a comprehensive technical overview of the molecular structure and properties of 6-Amino-5-iodonicotinonitrile, a substituted pyridine derivative of interest to researchers and professionals in drug discovery and development. By synthesizing available data and leveraging established principles of organic chemistry, this document offers insights into the compound's chemical identity, structural characteristics, and predicted reactivity.

Chemical Identity and Molecular Architecture

This compound is a heterocyclic aromatic compound built upon a pyridine core. This core structure is functionalized with three key substituents: an amino (-NH2) group at the 6-position, an iodine (-I) atom at the 5-position, and a nitrile (-CN) group at the 3-position.

| Identifier | Value | Source |

| IUPAC Name | 6-amino-5-iodopyridine-3-carbonitrile | [1][2] |

| Synonyms | This compound | [1][3] |

| CAS Number | 1187322-51-5 | [1] |

| Molecular Formula | C6H4IN3 | [1][3] |

| Molecular Weight | 245.02 g/mol | [3] |

The spatial arrangement of these functional groups on the pyridine ring dictates the molecule's electronic properties and, consequently, its chemical behavior. The electron-donating amino group and the electron-withdrawing nitrile and iodo groups create a unique electronic landscape across the aromatic system.

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Spectroscopic Signature for Structural Verification

While a comprehensive, publicly available dataset of the spectra for this compound is limited, we can predict the expected spectroscopic characteristics based on its structure and data from analogous compounds. Commercial suppliers indicate the availability of 1H NMR, 13C NMR, IR, and mass spectra for this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the ring protons will be influenced by the electronic effects of the substituents. The proton at the 2-position and the proton at the 4-position will likely appear as singlets or narrow doublets, with their precise chemical shifts determined by the combined inductive and resonance effects of the amino, iodo, and cyano groups. The amino protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be significantly affected by the attached functional groups. The carbon bearing the cyano group is expected to appear in the 115-120 ppm range, while the carbons attached to the iodine and amino groups will also show characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key vibrational frequencies to expect include:

-

N-H stretching: Characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C≡N stretching: A sharp, intense absorption band around 2220-2260 cm⁻¹ for the nitrile group.

-

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-I stretching: A weaker absorption in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The nominal mass is 245 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the molecular formula C6H4IN3. The fragmentation pattern would likely involve the loss of iodine, the cyano group, and potentially HCN from the pyridine ring, providing further structural evidence.

Synthesis and Reactivity Profile

Synthetic Pathways

Proposed Synthetic Workflow:

Caption: Proposed synthesis of this compound.

Predicted Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups on the pyridine ring.

-

Amino Group: The primary amino group can act as a nucleophile and is susceptible to reactions such as acylation, alkylation, and diazotization. It also strongly activates the pyridine ring towards electrophilic aromatic substitution, although the ring is already substituted.

-

Iodo Group: The iodine atom is a potential site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes this compound a valuable building block for the synthesis of more complex molecules. The C-I bond can also be subject to nucleophilic aromatic substitution, though generally, halogens other than fluorine are less reactive as leaving groups in such reactions on pyridine rings.[6]

-

Nitrile Group: The cyano group is relatively stable but can undergo hydrolysis to a carboxylic acid or reduction to an amine under appropriate conditions.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The overall electron density of the ring is influenced by all three substituents, affecting its susceptibility to further substitution reactions.

Three-Dimensional Structure and Solid-State Properties

A published crystal structure for this compound was not found. However, analysis of crystal structures of related aminopyridine and iodinated aromatic compounds can provide insights into its likely solid-state conformation.[7][8] It is expected that the pyridine ring is planar. In the solid state, intermolecular hydrogen bonding between the amino group of one molecule and the pyridine nitrogen or the nitrile nitrogen of a neighboring molecule is highly probable. These interactions would play a significant role in the crystal packing and influence physical properties such as melting point and solubility.

Conclusion

This compound is a multifunctional heterocyclic compound with a well-defined chemical structure. While detailed experimental data on its properties are not extensively published, its structure allows for reliable predictions of its spectroscopic characteristics and chemical reactivity. The presence of amino, iodo, and nitrile functionalities makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the context of medicinal chemistry and materials science. Further experimental investigation into its synthesis, reactivity, and solid-state structure would be a valuable contribution to the field.

References

-

Molbase. 6-amino-5-iodopyridine-3-carbonitrile. [Link]

-

MDPI. Crystallographic Evidence of η 1 -Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. [Link][7]

-

PubChem. 2-Amino-5-iodo-4-methylnicotinonitrile. [Link]

-

NIST. 4-Aminopyridine. [Link]

-

PubChem. 6-Amino-5-bromopyridine-3-carbonitrile. [Link]

-

ENAO Chemical Co., Limited. This compound CAS NO.1187322-51-5. [Link]

-

Flinders University. Crystal structure of the copper(I) iodide–pyridine (1/1) tetramer. [Link][8]

-

ResearchGate. Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. [Link]

-

MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

-

National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link][6]

Sources

- 1. 1187322-51-5 CAS Manufactory [m.chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 1187322-51-5 [amp.chemicalbook.com]

- 4. This compound(1187322-51-5) 1H NMR spectrum [chemicalbook.com]

- 5. 6-氨基-3-吡啶甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

A Technical Guide to 6-Amino-5-iodonicotinonitrile: Synthesis, Safety, and Application

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals working with 6-Amino-5-iodonicotinonitrile. We will move beyond simple data presentation to provide a foundational understanding of this versatile chemical intermediate, focusing on its properties, safe handling protocols, and strategic applications in modern organic synthesis.

Core Compound Identification and Physicochemical Properties

Unambiguous identification is the cornerstone of chemical research and safety. This compound is cataloged under a specific identifier and possesses distinct physical properties crucial for experimental design.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the following number to this compound:

Expert Insight: Always use the CAS number for procurement and in literature searches to avoid confusion with structurally similar compounds, such as 6-Amino-5-iodonicotinic acid (CAS: 543740-89-2) or its methyl ester (CAS: 211308-80-4)[4].

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. Understanding these parameters is critical for solvent selection, reaction setup, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄IN₃ | [2][5] |

| Molecular Weight | 245.02 g/mol | [6] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | ~203 °C | |

| Purity | Typically ≥97% | [5][6] |

| Storage | Store at 2-8°C in a cool, dry place | [5] |

Hazard Analysis and Safe Handling Protocols

Given its classification, a rigorous and self-validating safety protocol is not merely recommended but essential. The causality for each step is tied directly to the known hazards of the compound.

GHS Hazard Classification

According to supplier Safety Data Sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) as follows:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[7]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , H335: May cause respiratory irritation.[7]

Self-Validating Safety Workflow

The following workflow is designed to be a self-validating system where each action directly mitigates a known risk.

Caption: A risk-mitigating workflow for handling this compound.

Trustworthiness through Causality: This protocol is trustworthy because it is not a simple checklist. Working in a fume hood is the direct countermeasure to the respiratory irritation hazard (H335)[7]. Wearing gloves and goggles directly addresses the skin and eye irritation hazards (H315, H319)[7]. By understanding this causality, the scientist inherently validates the safety protocol during execution.

Synthetic Utility and Mechanistic Considerations

This compound is a valuable building block precisely because of the orthogonal reactivity of its functional groups. The pyridine core, substituted with an amine, an iodide, and a nitrile, allows for a stepwise and controlled elaboration into more complex molecular architectures. Such scaffolds are common in the development of bioactive agents like kinase inhibitors[8][9].

Key Reactivity Sites

The molecule's structure offers three primary sites for chemical modification, which can often be addressed selectively.

Caption: Key reactive sites on this compound for synthetic elaboration.

Expertise-Driven Experimental Design: The true power of this reagent lies in selective, stepwise functionalization.

-

Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the most labile site for transformations. It is an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions. A Suzuki coupling with an arylboronic acid, for instance, would proceed under standard conditions (e.g., Pd(PPh₃)₄, aqueous base, heated solvent) to form a C-C bond, leaving the amino and nitrile groups intact. This is the logical first step for introducing core structural diversity.

-

Amino Group Functionalization: The 6-amino group is a nucleophile. It can undergo acylation, alkylation, or participate in further C-N cross-coupling reactions.[10] Critically, these reactions are typically performed under conditions that do not affect the C-I bond or the nitrile, allowing for a second, independent modification step.

-

Nitrile Group Manipulation: The nitrile can be hydrolyzed to a carboxylic acid (strong acid/base) or reduced to a primary amine (e.g., with H₂/Raney Ni or LiAlH₄). These transformations require more forcing conditions and are usually reserved for the final steps of a synthetic sequence to avoid unintended side reactions with other functional groups introduced earlier.

This inherent orthogonality allows chemists to build complex molecules in a controlled and predictable manner, a key principle in modern drug discovery.

References

-

This compound CAS NO.1187322-51-5 , ENAO Chemical Co, Limited. [Link]

-

6-Amino-5-methylnicotinonitrile | C7H7N3 | CID 22482843 , PubChem. [Link]

-

6-Amino-5-nitronicotinic acid | C6H5N3O4 | CID 271881 , PubChem. [Link]

-

Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds... , Scirp.org. [Link]

-

CAS#:211308-80-4 | 6-Amino-5-iodo-nicotinic acid Methyl ester , Chemsrc. [Link]

-

A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives... , CKT College. [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity , University of Dundee Discovery Research Portal. [Link]

Sources

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound | 1187322-51-5 [sigmaaldrich.com]

- 3. This compound | 1187322-51-5 [amp.chemicalbook.com]

- 4. CAS#:211308-80-4 | 6-Amino-5-iodo-nicotinic acid Methyl ester | Chemsrc [chemsrc.com]

- 5. This compound, CasNo.1187322-51-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. ckthakurcollege.net [ckthakurcollege.net]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. 6-Amino-5-nitronicotinamide|CAS 159890-55-8 [benchchem.com]

A Senior Application Scientist's Guide to the Commercial Sourcing and Application of 6-Amino-5-iodonicotinonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Key Building Block

In the intricate tapestry of modern medicinal chemistry, the selection of starting materials is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 6-Amino-5-iodonicotinonitrile (CAS No. 1187322-51-5) has emerged as a highly valuable heterocyclic building block, prized for its trifunctional nature. The presence of a nucleophilic amino group, a versatile cyano moiety, and a reactive iodo substituent on a pyridine scaffold provides chemists with a powerful tool for constructing complex molecular architectures. The carbon-iodine bond, in particular, is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery. This guide provides an in-depth technical overview of its commercial availability, critical quality considerations, and practical application, designed to empower researchers in their procurement and synthetic endeavors.

Section 1: The Commercial Landscape - Availability and Supplier Analysis

This compound is readily available from a range of commercial suppliers, from large global distributors to more specialized chemical providers. The choice of supplier often depends on the scale of the research (milligram to kilogram), required purity, and project timelines. Below is a comparative analysis of representative vendors.

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Representative Product Number | Stated Purity | CAS Number |

| Sigma-Aldrich (via BLD Pharmatech) | BD287891 | 97% | 1187322-51-5 |

| ENAO Chemical Co., Ltd | N/A | 97% | 1187322-51-5[1] |

| Adamas Reagent, Ltd. | N/A | 97% | 1187322-51-5[1] |

| Shanghai Jian Chao Chemical | N/A | 98% | 1187322-51-5[1] |

| SuZhou ShiYa Biopharmaceuticals | N/A | 95% | 1187322-51-5[1] |

Note: This table is not exhaustive but provides a snapshot of the market. Purity levels and availability should always be confirmed with the supplier at the time of ordering.

The process of selecting a supplier is a critical workflow in itself, balancing project needs with vendor capabilities. The following logical diagram illustrates the key decision points.

Caption: Logical workflow for supplier selection based on project parameters.

Section 2: Scientific Integrity - Quality Control, Handling, and Storage

Ensuring the quality and stability of this compound is paramount for reproducible experimental results.

Certificate of Analysis (CoA): A Self-Validating System

A comprehensive CoA is the primary document for quality verification. Researchers should scrutinize it for:

-

Identity Confirmation: The structure should be confirmed by ¹H NMR and Mass Spectrometry (MS). The data must match the known structure of the compound.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity. A purity of ≥97% is typical for this building block and suitable for most discovery applications.[1]

-

Appearance: The compound is typically described as a light yellow to yellow or white solid/powder.[1][2]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the compound's integrity and ensure lab safety.

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[3] The compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to keep the material under an inert atmosphere (nitrogen or argon) at 2–8°C and protected from light.[1][2]

Section 3: Field-Proven Insight - A Representative Experimental Protocol

The carbon-iodine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example of its utility. The reactivity of aryl halides in this reaction follows the order I > Br > Cl, making the iodo-substituent ideal for selective coupling.[4]

Workflow for Sonogashira Coupling

Caption: Step-by-step experimental workflow for a Sonogashira coupling.

Detailed Step-by-Step Methodology

Objective: To couple this compound with a terminal alkyne (e.g., phenylacetylene).

Causality: The reaction is catalyzed by a palladium(0) species, which undergoes oxidative addition into the C-I bond. A copper(I) co-catalyst is used to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. An amine base is required to neutralize the HI byproduct and facilitate the formation of the key catalytic species.[5]

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene) (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)[4]

-

Amine Base/Solvent (e.g., Triethylamine, anhydrous and degassed)[4][5]

-

Co-solvent (e.g., THF, anhydrous and degassed)

Protocol:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as oxygen can lead to catalyst decomposition and promote undesirable alkyne homocoupling (Glaser coupling).[4]

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous and degassed THF and Triethylamine via syringe.

-

Alkyne Addition: Add the terminal alkyne to the stirring mixture via syringe.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction can be gently heated if necessary, but room temperature conditions are often sufficient and favor selectivity.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

-

Characterization: Confirm the identity and purity of the final product using NMR and LC-MS analysis.

Conclusion

This compound is a commercially accessible and synthetically versatile intermediate crucial for the development of novel therapeutics. A successful research outcome hinges not only on a well-designed synthetic route but also on the careful selection of high-quality starting materials. By understanding the supplier landscape, rigorously evaluating quality documentation, adhering to safe handling protocols, and applying robust synthetic methodologies, researchers can confidently and effectively leverage this powerful building block to advance their drug discovery programs.

References

-

Sonogashira coupling. Wikipedia. [Link]

-

Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]

Sources

Synthetic Strategies for 6-Amino-5-iodonicotinonitrile: A Technical Guide

Introduction: The Significance of 6-Amino-5-iodonicotinonitrile in Modern Drug Discovery

This compound is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a cyano moiety, and an iodine atom on the pyridine core, provides a versatile scaffold for the synthesis of complex heterocyclic compounds. The presence of the iodine atom is particularly noteworthy, as it serves as a convenient handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. The aminopyridine scaffold itself is a well-established pharmacophore found in numerous biologically active molecules. Consequently, efficient and scalable synthetic routes to this compound are of paramount importance to researchers in the pharmaceutical industry and academia.

This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and comparative advantages of each approach. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively synthesize and utilize this key intermediate in their research endeavors.

Primary Synthetic Pathways to this compound

Two principal synthetic strategies have been identified for the preparation of this compound: direct electrophilic iodination of 6-aminonicotinonitrile and the Sandmeyer reaction starting from 5,6-diaminonicotinonitrile. Each route offers distinct advantages and challenges, which will be discussed in detail.

Route 1: Direct Electrophilic Iodination of 6-Aminonicotinonitrile

The direct introduction of an iodine atom onto the electron-rich pyridine ring of 6-aminonicotinonitrile represents the most straightforward and atom-economical approach. The amino group at the 6-position is a potent activating group, directing electrophilic substitution to the ortho and para positions. In the case of 6-aminonicotinonitrile, the 5-position is sterically accessible and electronically favored for iodination.

Mechanism and Rationale: The mechanism of electrophilic aromatic iodination typically involves the generation of a potent electrophilic iodine species, such as the iodonium ion (I+), which is then attacked by the electron-rich aromatic ring. Various reagents and conditions can be employed to generate this electrophile. The choice of iodinating agent and solvent system is crucial to achieve high regioselectivity and yield, while minimizing the formation of byproducts.

Common Iodinating Agents:

-

Iodine (I₂): In the presence of an oxidizing agent, molecular iodine can be a cost-effective iodinating reagent. The oxidizing agent, such as nitric acid, hydrogen peroxide, or iodic acid, facilitates the formation of the electrophilic iodine species.

-

N-Iodosuccinimide (NIS): NIS is a mild and versatile electrophilic iodinating agent that is often used for the iodination of sensitive substrates.[1] It offers advantages in terms of ease of handling and improved regioselectivity in some cases.

-

1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is another effective and stable iodinating reagent that can provide high yields and selectivity.[2]

Experimental Protocol: A Representative Procedure for Direct Iodination

-

Dissolution: 6-Aminonicotinonitrile (1.0 equivalent) is dissolved in a suitable solvent, such as acetic acid or a mixture of organic solvents.

-

Reagent Addition: The iodinating agent, for example, N-iodosuccinimide (1.0-1.2 equivalents), is added portion-wise to the solution at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Route 2: The Sandmeyer Reaction of 5,6-Diaminonicotinonitrile

The Sandmeyer reaction provides a classical yet powerful method for the introduction of various functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[3][4] This route commences with the diazotization of the 5-amino group of 5,6-diaminonicotinonitrile, followed by the displacement of the resulting diazonium group with iodide.

Mechanism and Rationale: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[3] The key steps involve:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Single-Electron Transfer: A copper(I) salt, if used, catalyzes the reaction by transferring a single electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.

-

Halogen Atom Transfer: The aryl radical then abstracts a halogen atom from a copper(II) halide species, regenerating the copper(I) catalyst and forming the desired aryl halide. In the case of iodination, the reaction can often proceed without a copper catalyst, as iodide itself is a sufficiently good nucleophile and reducing agent.[5]

Experimental Protocol: A Representative Procedure for the Sandmeyer Reaction

-

Diazotization: 5,6-Diaminonicotinonitrile (1.0 equivalent) is dissolved in a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperature (0-5 °C). A solution of sodium nitrite (1.0-1.1 equivalents) in water is then added dropwise, maintaining the low temperature.

-

Iodide Addition: The resulting diazonium salt solution is added to a solution of potassium iodide (a slight excess) in water.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The mixture is then neutralized with a base, and the product is extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Direct Iodination | Route 2: Sandmeyer Reaction |

| Starting Material Availability | 6-Aminonicotinonitrile may be commercially available or synthesized in fewer steps. | 5,6-Diaminonicotinonitrile may require a multi-step synthesis. |

| Number of Steps | Typically a single step. | Two distinct steps (diazotization and iodide displacement). |

| Reaction Conditions | Generally milder conditions. | Requires low temperatures for diazotization and careful handling of diazonium salts. |

| Reagent Safety | Iodinating agents should be handled with care. | Diazonium salts can be unstable and potentially explosive if isolated. In situ generation is standard practice. |

| Yield and Purity | Can be high, but may be affected by the formation of regioisomers or over-iodination. | Generally provides good to excellent yields with high regioselectivity. |

| Scalability | Potentially more amenable to large-scale synthesis due to fewer steps. | Scalability may require careful process control due to the nature of diazonium intermediates. |

Conclusion and Future Perspectives

Both direct iodination and the Sandmeyer reaction represent viable and effective strategies for the synthesis of this compound. The choice of the optimal route will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. For rapid access to small quantities for initial screening, direct iodination may be the preferred method due to its simplicity. For larger-scale campaigns where regioselectivity and yield are critical, the Sandmeyer reaction, despite its additional step, may prove to be the more robust and reliable approach.

Future research in this area may focus on the development of more sustainable and efficient catalytic methods for the direct C-H iodination of 6-aminonicotinonitrile, potentially utilizing transition metal catalysis to achieve higher selectivity and milder reaction conditions. Additionally, the exploration of flow chemistry for the Sandmeyer reaction could offer significant advantages in terms of safety and scalability by minimizing the accumulation of hazardous diazonium intermediates.

References

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

-

Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. [Link]

-

Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A new synthesis of aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2431. [Link]

-

Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Amines via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81-84. [Link]

-

ENAO Chemical Co., Limited. (n.d.). This compound CAS NO.1187322-51-5. Retrieved from [Link]

- U.S. Patent No. US20120041224A1. (2012).

-

Sharma, V., Srivastava, P., & Agarwal, D. D. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

-

Fabbrini, M., Galli, C., Gentili, P., Macchitella, D., & Petride, H. (2002). Aromatic iodination: a new investigation on the nature of the mechanism. Journal of the Chemical Society, Perkin Transactions 2, (4), 752-757. [Link]

Sources

An In-Depth Technical Guide to 6-Amino-5-iodonicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Halogenated Nicotinonitrile Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, present in a significant portion of small-molecule therapeutics. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged structure in drug design. Within this class, functionalized nicotinonitriles, particularly those bearing amino and halogen substituents, have emerged as exceptionally versatile intermediates.[1][2] 6-Amino-5-iodonicotinonitrile (CAS No. 1187322-51-5), a white crystalline solid with the molecular formula C₆H₄IN₃, represents a strategically important building block for the synthesis of complex heterocyclic systems.[3][4] The presence of an amino group, a nitrile moiety, and an iodine atom on the pyridine core provides a rich chemical handle for a variety of transformations, making it a valuable precursor in the development of novel pharmaceutical agents.[5] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this important, yet not widely documented, molecule.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While detailed spectroscopic data is not widely published in peer-reviewed literature, typical analytical characterization would involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The availability of its ¹H NMR, ¹³C NMR, IR, and mass spectra is noted in some chemical supplier databases.[6][7]

| Property | Value | Reference(s) |

| CAS Number | 1187322-51-5 | [3][4][8] |

| Molecular Formula | C₆H₄IN₃ | [3] |

| Molecular Weight | 245.02 g/mol | [4] |

| Appearance | White to light yellow powder/solid | [3][9] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [3][9] |

The Synthesis of this compound: A Mechanistic Perspective

The primary reported synthesis of this compound involves the direct electrophilic iodination of its readily available precursor, 6-aminonicotinonitrile (also known as 2-amino-5-cyanopyridine).[9] This transformation highlights a common strategy in heterocyclic chemistry: the late-stage functionalization of a pre-existing scaffold.

Precursor: 6-Aminonicotinonitrile

The starting material for this synthesis is 6-aminonicotinonitrile (CAS No. 4214-73-7).[10][11][12] It is a commercially available compound with a melting point of 159-163 °C.[10]

Synthetic Protocol

The synthesis of this compound is achieved through the reaction of 6-aminonicotinonitrile with iodine in the presence of silver trifluoroacetate in 1,2-dichloroethane.[9]

Step-by-Step Methodology:

-

To a flask containing 1,2-dichloroethane, add 6-aminonicotinonitrile (1.0 eq) and silver trifluoroacetate (1.4 eq).

-

Heat the mixture to reflux and maintain for approximately 5 hours.

-

Add iodine (1.4 eq) to the reaction mixture.

-

Continue to heat the mixture at reflux for an additional 18 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture to remove insoluble byproducts.

-

The filtrate is then subjected to an appropriate work-up and purification procedure (e.g., extraction and chromatography) to isolate the desired product, this compound.

Causality in Experimental Design: The Role of Silver Trifluoroacetate

The choice of silver trifluoroacetate is critical for the success of this reaction. Electrophilic iodination of aromatic and heteroaromatic rings with molecular iodine (I₂) is often a slow and reversible process.[6] The pyridine ring, being electron-deficient, is particularly deactivated towards electrophilic aromatic substitution. The amino group at the 6-position is an activating group that directs electrophiles to the ortho and para positions (C5 and C3).[13] However, to achieve efficient iodination at the C5 position, an iodine activator is necessary.

Silver salts, such as silver trifluoroacetate or silver triflate, act as powerful halogen activators.[6] The silver cation has a high affinity for iodide, facilitating the polarization of the I-I bond and the formation of a more potent electrophilic iodine species, often represented as I⁺ or a silver-iodine complex. This highly electrophilic species can then attack the electron-rich C5 position of the 6-aminonicotinonitrile ring.[6] The trifluoroacetate anion is a poor nucleophile, which prevents it from competing with the substrate for the electrophilic iodine.

The reaction mechanism can be visualized as an electrophilic aromatic substitution, as depicted in the following diagram:

Caption: Proposed mechanism for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific drugs containing the this compound moiety are not prominently disclosed in publicly available literature, its structure makes it an incredibly valuable intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications.[1][2]

The true utility of this compound lies in its potential for diversification through modern cross-coupling reactions. The iodine atom at the C5 position is an excellent leaving group for transition-metal-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position.

The workflow for utilizing this compound in a drug discovery program can be visualized as follows:

Sources

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 2. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(1187322-51-5) 1H NMR [m.chemicalbook.com]

- 8. This compound | 1187322-51-5 [amp.chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 6-Amino-3-pyridinecarbonitrile 97 4214-73-7 [sigmaaldrich.com]

- 11. 6-Amino-3-pyridinecarbonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 12. scbt.com [scbt.com]

- 13. 6-Amino-5-nitronicotinamide|CAS 159890-55-8 [benchchem.com]

reactivity of the amino group in 6-Amino-5-iodonicotinonitrile

An In-Depth Technical Guide to the Reactivity of the Amino Group in 6-Amino-5-iodonicotinonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely defined by the reactivity of its two primary functional handles: the C5-iodo and the C6-amino groups. This technical guide provides an in-depth exploration of the amino group's reactivity, grounded in an understanding of the molecule's unique electronic landscape. We will dissect the factors governing its nucleophilicity and explore its participation in key synthetic transformations including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Principles: Electronic Structure and Reactivity

The is a direct consequence of the electronic interplay between the substituents on the pyridine ring.

-

Amino Group (-NH₂): As a powerful electron-donating group (EDG) through resonance, the amino group at the C6 position increases the electron density of the pyridine ring and, crucially, enhances the nucleophilicity of its own nitrogen atom.

-

Cyano Group (-CN): Positioned at C3, the nitrile is a potent electron-withdrawing group (EWG) through both induction and resonance. It significantly lowers the overall electron density of the heterocyclic core.

-

Iodo Group (-I): The iodine atom at C5 acts primarily as a weak electron-withdrawing group through induction. Its main role, however, is to serve as an excellent leaving group in cross-coupling reactions.

The net effect is a nuanced electronic environment. While the cyano group deactivates the ring towards electrophilic attack, the amino group's lone pair remains sufficiently nucleophilic to engage in a variety of reactions. The strategic placement of these groups allows for selective transformations, making it a valuable scaffold in chemical synthesis.

Methodological & Application

Protocol for the Suzuki-Miyaura Cross-Coupling of 6-Amino-5-iodonicotinonitrile: A Guide to Synthesis, Optimization, and Troubleshooting

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-amino-5-aryl-nicotinonitrile scaffold is a privileged structure in medicinal chemistry and materials science. Its synthesis via the Suzuki-Miyaura cross-coupling reaction presents unique challenges due to the presence of coordinating amino and cyano functionalities on the pyridine ring, which can interfere with the palladium catalyst. This application note provides a comprehensive, field-proven protocol for the efficient coupling of 6-amino-5-iodonicotinonitrile with a range of aryl and heteroaryl boronic acids. We delve into the mechanistic rationale behind reagent selection, offer a detailed step-by-step experimental procedure, and present a systematic guide for troubleshooting and optimization.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds.[1] For drug development professionals, it is a cornerstone technology for assembling complex molecular architectures from readily available building blocks.[2] The substrate, this compound, is a particularly valuable building block, offering a pathway to highly functionalized aminopyridine derivatives.

However, the successful execution of this coupling is not trivial. Nitrogen-containing heterocycles, especially those bearing basic amino groups, are notorious for their ability to coordinate with and inhibit palladium catalysts.[3][4][5] This often leads to low yields or complete reaction failure with standard catalytic systems.[6] The key to success lies in the judicious selection of a catalyst system that is robust enough to overcome this inherent inhibition. This guide is built on principles developed for challenging heteroaromatic couplings, utilizing highly active, sterically hindered phosphine ligands that promote the desired catalytic cycle.[3]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for rational troubleshooting and optimization. The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step for less reactive halides (like chlorides), but is generally facile for aryl iodides.[9]

-

Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the Pd(II) complex. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][10]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_I [label="this compound\n(Ar-I)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ox_Ad_Complex [label="Ar-Pd(II)(I)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Boronic_Acid [label="Aryl Boronic Acid\n(Ar'-B(OH)₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Boronate [label="Boronate\n[Ar'-B(OH)₃]⁻", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trans_Complex [label="Ar-Pd(II)(Ar')L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="6-Amino-5-aryl-nicotinonitrile\n(Ar-Ar')", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pd0 -> Ox_Ad_Complex [label=" Oxidative\n Addition "]; Aryl_I -> Ox_Ad_Complex; Ox_Ad_Complex -> Trans_Complex [label=" Transmetalation "]; Boronate -> Trans_Complex; Boronic_Acid -> Boronate [label=" Activation "]; Base -> Boronate; Trans_Complex -> Pd0 [label=" Reductive\n Elimination ", dir=back]; Trans_Complex -> Product; } enddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki Coupling of this compound

This protocol is designed as a robust starting point. Optimization of temperature, base, and catalyst loading may be necessary for different boronic acid coupling partners.

Reagent and Solvent Preparation

Success in cross-coupling reactions is highly dependent on the quality of the reagents and the exclusion of oxygen.

-

Solvents: Use anhydrous, degassed solvents. A mixture of 1,4-dioxane and water (typically 4:1 to 5:1) is a common choice.[7] To degas, sparge the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes or use several freeze-pump-thaw cycles.[9]

-

Reagents: Ensure the this compound and boronic acid are dry and pure. Use a high-purity base.

Table of Reaction Components

The following table outlines the recommended reagents and their roles for a typical small-scale reaction (0.5 mmol).

| Component | Role | Recommended Reagent | Stoichiometry (equiv) | Amount (for 0.5 mmol scale) |

| Aryl Halide | Electrophile | This compound | 1.0 | 122.5 mg |

| Organoboron | Nucleophile | Arylboronic Acid | 1.2 - 1.5 | 0.6 - 0.75 mmol |

| Palladium Source | Pre-catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.02 (2 mol % Pd) | 9.2 mg |

| Ligand | Catalyst Stabilizer & Activator | SPhos or XPhos | 0.04 (4 mol %) | ~8.2 mg (SPhos) or ~9.5 mg (XPhos) |

| Base | Boronic Acid Activator | Potassium Phosphate (K₃PO₄) | 3.0 | 318 mg |

| Solvent | Reaction Medium | 1,4-Dioxane / Water (4:1) | - | 5 mL |

Causality: The choice of a Pd₂(dba)₃/SPhos system is deliberate. Bulky, electron-rich phosphine ligands like SPhos or XPhos are essential for coupling challenging nitrogen-containing heterocycles.[3][11] They accelerate the rate-limiting oxidative addition and reductive elimination steps while preventing the formation of inactive catalyst complexes that can be caused by the aminopyridine substrate.[4] K₃PO₄ is a strong, non-nucleophilic base often effective for challenging couplings.[9]

Step-by-Step Experimental Procedure

// Edges reagents -> inert -> catalyst -> solvent -> heat -> monitor -> cool -> wash -> dry -> purify; } enddot Caption: A typical experimental workflow for the Suzuki coupling protocol.

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).[4]

-

Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to thoroughly remove all oxygen.[9]

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (Pd₂(dba)₃, 2 mol %) and the phosphine ligand (SPhos, 4 mol %).

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[9]

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C and stir vigorously. Higher temperatures may be required for less reactive boronic acids.[9]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and wash with water, followed by brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-amino-5-aryl-nicotinonitrile product.[4]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following guide provides a logical framework for addressing common issues.

// Nodes start [label="Reaction Outcome", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; low_yield [label="Low or No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; side_products [label="Side Products Observed", fillcolor="#FBBC05", fontcolor="#202124"];

// Low Yield Path check_catalyst [label="1. Catalyst Inactive?\n- Old Pd source?\n- Ligand oxidized?\n- O₂ contamination?", fillcolor="#FFFFFF", fontcolor="#202124"]; check_base [label="2. Base Issue?\n- Base too weak?\n- Insufficiently soluble?\n- Old/wet base?", fillcolor="#FFFFFF", fontcolor="#202124"]; check_temp [label="3. Conditions?\n- Temperature too low?\n- Insufficient reaction time?", fillcolor="#FFFFFF", fontcolor="#202124"];

// Side Products Path protodeboronation [label="Protodeboronation\n(Boronic acid replaced by -H)", fillcolor="#FFFFFF", fontcolor="#202124"]; dehalogenation [label="Dehalogenation\n(Iodine replaced by -H)", fillcolor="#FFFFFF", fontcolor="#202124"]; homocoupling [label="Homocoupling\n(Ar'-Ar' byproduct)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Solutions sol_catalyst [label="Solution:\nUse fresh catalyst/ligand.\nEnsure rigorous inert technique.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_base [label="Solution:\nSwitch to a stronger base (e.g., Cs₂CO₃).\nEnsure anhydrous conditions or add a controlled amount of H₂O.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_temp [label="Solution:\nIncrease temperature in 10°C increments.\nRun reaction longer.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol_proto [label="Solution:\nUse anhydrous conditions.\nConsider potassium trifluoroborate salt.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"]; sol_dehalo [label="Solution:\nUse a milder base.\nShorten reaction time.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"]; sol_homo [label="Solution:\nLower catalyst loading.\nAdd boronic acid slowly.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges start -> low_yield; start -> side_products;

low_yield -> check_catalyst -> sol_catalyst; low_yield -> check_base -> sol_base; low_yield -> check_temp -> sol_temp;

side_products -> protodeboronation -> sol_proto; side_products -> dehalogenation -> sol_dehalo; side_products -> homocoupling -> sol_homo; } enddot Caption: A troubleshooting flowchart for the Suzuki coupling of this compound.

-

Problem: Low or No Conversion

-

Cause 1: Catalyst Inactivity. The active Pd(0) species is sensitive to oxygen. The primary amine of the substrate can also inhibit less robust catalysts.[5][9]

-

Solution: Ensure all steps are performed under a strictly inert atmosphere. Use fresh, high-quality Pd₂(dba)₃ and a robust ligand like SPhos or XPhos.[3]

-

-

Cause 2: Ineffective Base. The base may be too weak, not soluble, or degraded.[9]

-

Solution: Switch to an alternative strong base like Cesium Carbonate (Cs₂CO₃). Ensure the base is finely powdered and dry.

-

-

Cause 3: Insufficient Temperature. The reaction may be kinetically slow.

-

Solution: Increase the reaction temperature in 10 °C increments.

-

-

-

Problem: Significant Side Products

-

Cause 1: Protodeboronation. The boronic acid reacts with trace water or protic solvent to be replaced by a hydrogen atom.[5][9]

-

Solution: Use rigorously dried solvents and reagents. Alternatively, converting the boronic acid to its corresponding potassium trifluoroborate salt can increase its stability.[8]

-

-

Cause 2: Dehalogenation. The starting material loses its iodine atom.

-

Solution: This can sometimes be mitigated by using a milder base or shortening the reaction time once the product has formed.[5]

-

-

Cause 3: Homocoupling. The boronic acid couples with itself.

-

Solution: This is often promoted by oxygen or high catalyst loading. Ensure an inert atmosphere and consider slightly lowering the catalyst concentration.[11]

-

-

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

-

YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. [Online] Available at: [Link]

-

Wikipedia. Suzuki reaction. [Online] Available at: [Link]

-

Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Online] Available at: [Link]

-

Tyndall, N. T. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(16), 6465–6473. [Online] Available at: [Link]

-

ResearchGate. Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. [Online] Available at: [Link]

-

ResearchGate. Catalyst screening for Suzuki coupling of 1 with 2. [Online] Available at: [Link]

-

Kakadiya, R., et al. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [Online] Available at: [Link]

-

ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Online] Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

Application Notes & Protocols: Leveraging 6-Amino-5-iodonicotinonitrile for the Synthesis of Advanced Kinase Inhibitors

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-Amino-5-iodonicotinonitrile as a pivotal intermediate in the synthesis of kinase inhibitors. We will explore the chemical rationale behind its utility, focusing on its role as a versatile scaffold for constructing complex heterocyclic systems. A significant portion of this guide is dedicated to its application in the synthesis of Janus kinase (JAK) inhibitors, exemplified by the therapeutic agent Tofacitinib. This note includes field-proven insights, step-by-step protocols for key transformations like the Suzuki-Miyaura coupling, and visual guides to both the synthetic workflow and the relevant biological pathways.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.[1] Consequently, the development of small-molecule kinase inhibitors has become one of the most important areas in modern drug discovery.[2] The this compound molecule has emerged as a highly valuable starting material in this field. Its structure is pre-loaded with functionalities that are ideal for building the complex pharmacophores required for potent and selective kinase inhibition.

The key attributes of this compound include:

-

An Iodo Group: This serves as an excellent chemical handle for transition-metal-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[3][4]

-

An Amino Group: Provides a nucleophilic site for further derivatization and is a key hydrogen bond donor for interacting with the hinge region of many kinase active sites.

-

A Nitrile Group: A versatile functional group that can be maintained in the final product or transformed into other functionalities.

-

A Pyridine Ring: A common core structure in many approved kinase inhibitors, providing a rigid scaffold and engaging in critical interactions within the ATP-binding pocket.

This combination of features makes it a powerful building block for creating libraries of compounds for structure-activity relationship (SAR) studies and for the efficient scale-up synthesis of clinical candidates.[5]

Core Application: A Gateway to Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is the core heterocyclic system of the highly successful Janus kinase (JAK) inhibitor, Tofacitinib.[6][7] Tofacitinib functions by inhibiting JAKs, which are intracellular tyrosine kinases that mediate signaling for a wide range of cytokines involved in inflammation and immune response.[8][9] The synthesis of this critical core often begins with precursors like 6-aminonicotinonitrile derivatives. The general strategy involves constructing the fused pyrrole ring onto the aminopyridine core, followed by functionalization to enable coupling with other fragments of the final drug molecule.

The JAK-STAT signaling pathway, which is targeted by inhibitors derived from this scaffold, is a critical communication route for the immune system.

Caption: The JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.

Key Synthetic Transformation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing biaryl scaffolds, a common motif in kinase inhibitors.[3][4] The iodine atom on this compound makes it an ideal electrophilic partner for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

The general workflow for utilizing this intermediate in a Suzuki coupling to generate a kinase inhibitor scaffold is outlined below.

Caption: General workflow for kinase inhibitor synthesis via Suzuki coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura reaction. Researchers should note that optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials & Equipment:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or DMF)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Rationale: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[10] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.

-

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Rationale: The Palladium(0) species, which is the active catalyst, is sensitive to oxidation. Removing oxygen prevents catalyst degradation and ensures high reaction efficiency.[3]

-

-

Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst.

-

Rationale: Degassed or anhydrous solvents are used to minimize side reactions and maintain catalyst activity. Pd(dppf)Cl₂ is a common and robust pre-catalyst that is relatively stable to air but should be handled quickly.[11]

-

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Data Presentation: Optimizing the Suzuki-Miyaura Coupling

The choice of reaction parameters can significantly impact the yield and purity of the desired bi-aryl product. The following table summarizes typical conditions and outcomes for Suzuki couplings involving aryl iodides.

| Catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Insight |

| Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-90 | Classic conditions, but the catalyst can be air-sensitive. |

| Pd(dppf)Cl₂ (2%) | K₂CO₃ | Toluene/H₂O | 80 | 82-95 | A robust and widely used catalyst for a broad range of substrates.[3] |

| Pd₂(dba)₃ / SPhos (2%) | K₃PO₄ | 1,4-Dioxane | 100 | 85-98 | Buchwald-Hartwig ligands like SPhos can facilitate difficult couplings. |

| Pd/C (5%) | Na₂CO₃ | Water | 100 | 70-88 | A heterogeneous catalyst that allows for easier removal and greener chemistry.[3] |

Conclusion and Future Outlook

This compound is a commercially available and highly effective building block for the synthesis of kinase inhibitors. Its utility is primarily derived from the strategically placed iodo group, which provides a reliable handle for modern cross-coupling chemistry, enabling the rapid and efficient assembly of complex bi-aryl and hetero-biaryl structures. As demonstrated by its role in the development of JAK inhibitors and other therapeutic agents, this intermediate allows chemists to access privileged pharmacophores that are central to modern drug design. The continued development of novel cross-coupling methodologies will only expand the synthetic possibilities originating from this versatile and valuable starting material.

References

-

University of Nebraska-Lincoln. Tofacitinib synthesis. Available from: [Link]

-

Der Pharma Chemica. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Available from: [Link]

-

ACS Publications. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development. Available from: [Link]

-

ResearchGate. Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Available from: [Link]

- Google Patents. (2019). Preparation method of tofacitinib intermediate.

-

PubMed. (2004). Design and synthesis of Rho kinase inhibitors (I). Available from: [Link]

-

PubMed Central (PMC). (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central (PMC). (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information. Available from: [Link]

-

Science. (2024). Aminative Suzuki–Miyaura coupling. Available from: [Link]

-

MDPI. Special Issue : Kinase Inhibitor Chemistry. Available from: [Link]

-

MDPI. Special Issue : Design and Study of Kinase Inhibitors. Available from: [Link]

-

MDPI. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]

-

PubMed. (2006). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Available from: [Link]

-

MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Available from: [Link]

-

ResearchGate. (2020). The asymmetric synthesis of tofacitinib. Available from: [Link]

-

MDPI. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available from: [Link]

-

PubMed. (2009). Pharmacophore modeling and virtual screening for the discovery of new transforming growth factor-beta type I receptor (ALK5) inhibitors. Available from: [Link]

-

ResearchGate. (2024). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Available from: [Link]

-

MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

-

NCBI Bookshelf. (2021). Protein Kinase Inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central (PMC). (2020). Basic Mechanisms of JAK Inhibition. National Center for Biotechnology Information. Available from: [Link]

-

R Discovery. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

-

Odesa University Chemical Journal. (2019). Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simulation. Available from: [Link]

Sources

- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of Rho kinase inhibitors (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.unl.pt [research.unl.pt]

- 7. jmnc.samipubco.com [jmnc.samipubco.com]

- 8. mdpi.com [mdpi.com]

- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. discovery.researcher.life [discovery.researcher.life]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 6-Amino-5-iodonicotinonitrile

Introduction: The Strategic Value of 6-Amino-5-iodonicotinonitrile in Medicinal Chemistry

This compound is a highly versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds, particularly those with significant potential in drug discovery and development. Its structure incorporates several key features that make it an attractive starting material for medicinal chemists. The pyridine core is a common motif in many biologically active molecules. The amino group at the 6-position and the cyano group at the 3-position are poised for cyclization reactions to form fused heterocyclic systems. The iodo group at the 5-position provides a reactive handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, with a focus on palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies.

Part 1: Functionalization of the 5-Position via Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent at the 5-position of this compound is readily displaced through a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for creating a library of substituted aminonicotinonitriles, which can then be elaborated into more complex heterocyclic systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 5-aryl-6-aminonicotinonitriles. These biaryl structures are prevalent in many kinase inhibitors and other therapeutic agents.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly employed. The choice of catalyst and ligand is crucial to balance reactivity and stability, and to prevent catalyst deactivation by the coordinating amino and cyano groups of the substrate.

-

Base: An appropriate base, typically potassium carbonate or cesium carbonate, is essential for the activation of the boronic acid partner in the catalytic cycle.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF/H₂O | 100 | 8 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Toluene/H₂O | 95 | 16 | 78 |

Yields are representative and may vary based on the specific substrate and reaction conditions.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is an effective method for forming C(sp)-C(sp²) bonds, leading to the synthesis of 5-alkynyl-6-aminonicotinonitriles.[1] These alkynyl-substituted pyridines are valuable intermediates for further transformations, including cyclization reactions to form various heterocyclic systems.[2]

Causality Behind Experimental Choices:

-

Catalyst System: The reaction typically employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[3] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

-

Base: An amine base, such as triethylamine or diisopropylamine, is used to neutralize the hydrogen halide byproduct and often serves as the solvent.[1]

-

Reaction Conditions: The reaction is generally conducted under mild, anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).[4]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a degassed solvent mixture (e.g., THF/triethylamine, 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere of argon or nitrogen.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization: Sonogashira Coupling Workflow

Caption: A typical experimental workflow for the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of this compound, leading to the synthesis of 5,6-diaminonicotinonitrile derivatives.

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos are often required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[7]

-